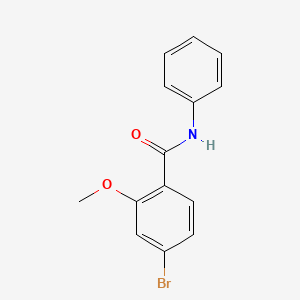
2-エチルヘキサン酸タリウム(I)
説明
Thallium(I) 2-ethylhexanoate, also known as thallium ethylhexanoate, is a chemical compound that belongs to the family of organothallium compounds. It is an organic compound with the formula C8H17O2Tl, and is a white powder that is soluble in organic solvents. Thallium ethylhexanoate is used in a variety of scientific applications, including synthetic organic chemistry, biochemical research, and drug development.
科学的研究の応用
- 2-エチルヘキサン酸タリウム(I)は、超伝導研究において注目されています。研究者は、高温超伝導体における前駆体またはドーパントとしての役割を探求しています。 これらの材料は、臨界温度以下で電気抵抗がゼロになるため、エネルギー伝送や磁気浮上などの用途に役立ちます .
- 2-エチルヘキサン酸タリウムを含むエチルヘキサン酸塩は、カルボン酸触媒として機能します。それらは、酸化、水素化、および重合反応に適用されています。 研究者は、特定の化学変換を促進する際の有効性について調査しています .
- 2-エチルヘキサン酸タリウムは、ナノ粒子または薄膜を合成するために使用できます。これらのナノ構造は、太陽エネルギー変換、水処理、およびセンサーに潜在的な用途があります。 研究者は、ナノスケールでのユニークな特性と相互作用を探求しています .
- 廃水からの重金属除去のための新しい吸着剤の設計は、極めて重要です。2-エチルヘキサン酸タリウム(I)は、そのような取り組みの一部となる可能性があります。 研究者は、汚染された水からタリウムイオンを選択的に捕捉するために、クラウンエーテルやその他の配位子との結合能を探求する可能性があります .
- 2-エチルヘキサン酸タリウムの結晶構造、熱的挙動、分光学的特性を調査することは、有機金属化合物の理解に貢献します。 研究者は、X線回折、NMR分光法、熱分析などの技術を使用して、その挙動を探求しています .
超伝導研究
触媒と有機合成
ナノマテリアルとナノテクノロジー
環境修復
材料科学と特性評価
生化学分析
Biochemical Properties
Thallium(I) 2-ethylhexanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteins and enzymes that contain sulfur groups, as thallium has a high affinity for sulfur . These interactions can lead to the inhibition or activation of enzymatic activities, affecting various biochemical pathways.
Cellular Effects
Thallium(I) 2-ethylhexanoate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt cellular processes by binding to key proteins and enzymes, leading to altered cellular functions. For instance, thallium’s interaction with sulfur-containing enzymes can inhibit their activity, resulting in disrupted metabolic processes and altered gene expression .
Molecular Mechanism
The molecular mechanism of Thallium(I) 2-ethylhexanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thallium ions can replace essential metal ions in enzymes, leading to the inhibition of their activity. This can result in the disruption of metabolic pathways and changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thallium(I) 2-ethylhexanoate can change over time due to its stability and degradation. Studies have shown that thallium compounds can remain stable for extended periods, but their effects on cellular function can vary depending on the duration of exposure. Long-term exposure to thallium can lead to chronic toxicity, affecting various cellular processes and functions .
Dosage Effects in Animal Models
The effects of Thallium(I) 2-ethylhexanoate vary with different dosages in animal models. At low doses, thallium can cause mild disruptions in cellular functions, while high doses can lead to severe toxicity and adverse effects. Studies have shown that high doses of thallium can cause gastrointestinal irritation, nervous system disorders, and damage to liver, kidney, and other tissues .
Metabolic Pathways
Thallium(I) 2-ethylhexanoate is involved in various metabolic pathways, interacting with enzymes and cofactors. Thallium’s high affinity for sulfur groups allows it to interact with sulfur-containing enzymes, disrupting their activity and affecting metabolic flux. This can lead to altered levels of metabolites and changes in metabolic pathways .
Transport and Distribution
Thallium(I) 2-ethylhexanoate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Thallium ions can bind to proteins and transporters, facilitating their movement within cells and tissues. This can affect the localization and accumulation of thallium within specific cellular compartments .
Subcellular Localization
The subcellular localization of Thallium(I) 2-ethylhexanoate is influenced by targeting signals and post-translational modifications. Thallium ions can be directed to specific compartments or organelles within the cell, affecting their activity and function. This localization can impact various cellular processes and functions, depending on the specific compartments where thallium accumulates .
特性
IUPAC Name |
2-ethylhexanoate;thallium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPRDHRMZJQFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626831 | |
| Record name | Thallium(1+) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210578-56-6 | |
| Record name | Thallium(1+) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)



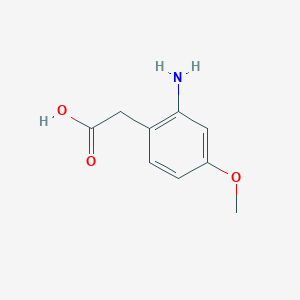
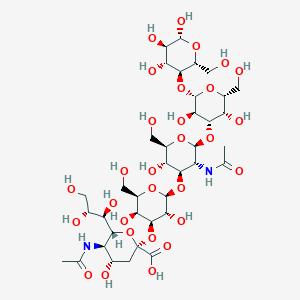



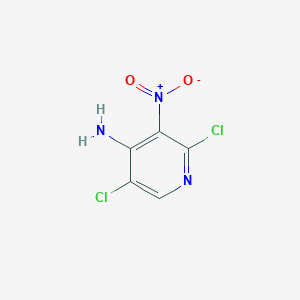
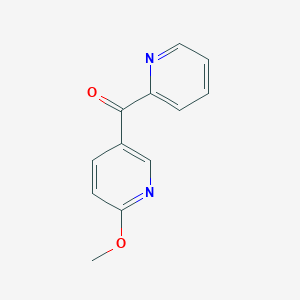
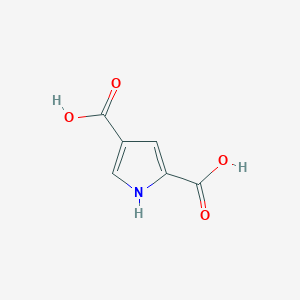
![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
